Product packaging for 1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane(Cat. No.:)

1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane

Cat. No.: B12442618
M. Wt: 172.26 g/mol
InChI Key: PAEBAEDUARAOSG-UHFFFAOYSA-N
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Description

Significance of Mixed Acetal (B89532) Linkages in Advanced Organic Synthesis

Acetal functional groups, characterized by a central carbon atom bonded to two alkoxy (-OR) groups, are pivotal in synthetic chemistry. wikipedia.orgbyjus.com They are primarily known for their role as protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic environments. wikipedia.orglibretexts.org This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group, which can be regenerated by acid-catalyzed hydrolysis. libretexts.orgmasterorganicchemistry.com

The structure , 1-Ethoxy-1-[(3Z)-hex-3-en-1-yloxy]ethane, is a "mixed acetal" because the two alkoxy groups attached to the central acetal carbon are different: an ethoxy group and a (3Z)-hex-3-en-1-yloxy group. wikipedia.orgbyjus.com Mixed acetals are more complex to synthesize than symmetrical acetals but offer unique functionalities and are significant in the construction of complex natural products and pharmaceuticals. The ability to introduce two different alcohol fragments onto a single carbon center provides a powerful tool for building molecular complexity. The formation of an acetal is a reversible reaction, typically catalyzed by acid, that proceeds through a hemiacetal intermediate. libretexts.orgpressbooks.pub To favor the formation of the acetal, water, a byproduct of the reaction, must be removed. wikipedia.orglibretexts.org

Importance of (Z)-Alkene Stereochemistry in Molecular Architecture

The term "(3Z)" in the compound's name specifies the stereochemistry of the carbon-carbon double bond within the hexenyloxy side chain. Stereochemistry deals with the three-dimensional arrangement of atoms in molecules. numberanalytics.com For alkenes, where rotation around the double bond is restricted, different spatial arrangements of substituents give rise to stereoisomers known as geometric isomers. fiveable.memasterorganicchemistry.com

The E/Z notation is used to unambiguously describe the configuration of double bonds, especially in more complex molecules. fiveable.menumberanalytics.com This system prioritizes the substituents on each carbon of the double bond based on atomic number. If the highest-priority groups are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning "together"). fiveable.memasterorganicchemistry.com If they are on opposite sides, it is E (entgegen, meaning "opposite").

The specific stereochemistry of an alkene is crucial as it profoundly influences a molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com In fields like pharmaceuticals and materials science, the correct stereoisomer can be the difference between a potent drug and an inactive or even harmful one. numberanalytics.com Therefore, controlling the (Z)-configuration of the double bond is a critical aspect of synthesizing molecules like this compound.

Overview of Synthetic Challenges for Asymmetric and Stereodefined Ether Structures

The synthesis of molecules with specific stereochemistry, like the target compound, presents significant challenges. springernature.com Creating a stereodefined ether, particularly one containing an asymmetric center and a specific alkene geometry, requires precise control over reaction conditions and reagents.

Challenges in synthesizing asymmetric structures often revolve around controlling enantioselectivity—the preferential formation of one enantiomer over its mirror image. springernature.comnih.gov While the acetal carbon in this compound is chiral, the compound is often supplied as a racemic mixture. Producing a single enantiomer would require advanced asymmetric synthesis techniques, such as the use of chiral catalysts or auxiliaries. nih.govacs.org

Furthermore, establishing the (Z)-geometry of the double bond requires stereoselective reaction methods. Addition and elimination reactions must be carefully chosen to favor the desired syn or anti pathway that leads to the Z-isomer. masterorganicchemistry.com The synthesis of such complex molecules often involves multiple steps, and maintaining the integrity of the stereocenters throughout the sequence is a primary concern for synthetic chemists. rsc.org

Compound Data

Below are detailed tables outlining the key identifiers and properties of the subject compound.

Table 1: Chemical Identity of this compound

Data sourced from the NIST Chemistry WebBook and PubChem. nist.govnih.gov

IdentifierValue
IUPAC Name This compound
CAS Registry Number 28069-74-1
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.26 g/mol
Synonyms Leaf acetal, (Z)-1-(1-ethoxyethoxy)hex-3-ene, Acetaldehyde (B116499) ethyl cis-3-hexenylacetal

Table 2: Structural Information

Data sourced from the NIST Chemistry WebBook. nist.gov

DescriptorValue
IUPAC Standard InChI InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6-
IUPAC Standard InChIKey PAEBAEDUARAOSG-SREVYHEPSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B12442618 1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

1-(1-ethoxyethoxy)hex-3-ene

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

PAEBAEDUARAOSG-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCOC(C)OCC

Origin of Product

United States

Synthetic Methodologies for 1 Ethoxy 1 3z Hex 3 En 1 Yloxy Ethane

Strategies for the Formation of the Mixed Acetal (B89532) Moiety

The formation of the acetal from an alcohol and an aldehyde or its equivalent is a cornerstone of organic synthesis. In the context of 1-ethoxy-1-[(3Z)-hex-3-en-1-yloxy]ethane, this transformation requires the coupling of (3Z)-hex-3-en-1-ol with an acetaldehyde (B116499) equivalent in the presence of ethanol (B145695).

Acid-Catalyzed Acetalization Variants Employing (3Z)-Hex-3-en-1-ol and Acetaldehyde Derivatives

The most common method for acetal formation involves the acid-catalyzed reaction of an aldehyde or ketone with an alcohol. libretexts.org In the synthesis of this compound, this would involve the reaction of (3Z)-hex-3-en-1-ol and ethanol with acetaldehyde or an acetaldehyde equivalent.

The mechanism of acid-catalyzed acetal formation proceeds through several key steps. libretexts.org First, the acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. libretexts.org Subsequently, the alcohol, a weak nucleophile, attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate after deprotonation. libretexts.orgyoutube.com The hemiacetal's hydroxyl group is then protonated by the acid catalyst, allowing for the elimination of a water molecule to form a resonance-stabilized oxonium ion. libretexts.org Finally, a second molecule of alcohol attacks the oxonium ion, and subsequent deprotonation yields the final acetal product. libretexts.org The entire process is reversible, and the equilibrium can be driven towards the acetal by removing water or using an excess of the alcohol. youtube.com

For the synthesis of the target molecule, a mixed acetal, a stepwise approach is often necessary. This would involve the initial reaction of acetaldehyde with one of the alcohols, for instance, ethanol, to form an ethoxy-substituted intermediate, which then reacts with (3Z)-hex-3-en-1-ol. Alternatively, using a large excess of one alcohol can favor the formation of the mixed acetal, though this can lead to a mixture of products.

A variety of acid catalysts can be employed for this transformation, including mineral acids like hydrochloric acid or sulfuric acid, and sulfonic acids such as para-toluenesulfonic acid (p-TsOH). youtube.com The choice of catalyst and reaction conditions is crucial to avoid side reactions, particularly those involving the double bond in the (3Z)-hex-3-en-1-ol substrate.

Chemo- and Regioselective Acetal Formation in the Presence of Carbon-Carbon Double Bonds

A significant challenge in the synthesis of this compound is the potential for the acid catalyst to promote reactions involving the carbon-carbon double bond, such as hydration or polymerization. Therefore, achieving chemo- and regioselectivity is paramount.

Mild reaction conditions, including the use of weaker acids or solid acid catalysts, can help to minimize side reactions. Furthermore, the choice of solvent can influence the selectivity of the reaction. Non-polar, aprotic solvents are often preferred to disfavor reactions involving charged intermediates that could interact with the double bond.

The hydrocarbonylation of alkenes, including allyl alcohol, catalyzed by rhodium complexes in the presence of specific ligands, has been shown to produce alcohols with high chemo- and regioselectivity. rsc.org While not a direct acetalization method, this demonstrates that metal catalysis can be a powerful tool for selective transformations in the presence of double bonds. rsc.org Such principles could be adapted to develop selective acetalization protocols.

Photo-organocatalytic Approaches to Acetal Synthesis Relevant to this compound

Recent advancements in catalysis have led to the development of photo-organocatalytic methods for acetal synthesis. rsc.orgblogspot.comrsc.org These methods offer a green and mild alternative to traditional acid catalysis, often proceeding with high efficiency under ambient conditions. rsc.org

One such system utilizes thioxanthenone as a photo-organocatalyst and inexpensive household lamps as the light source. rsc.orgrsc.org This protocol has been successfully applied to the acetalization of a variety of aromatic and aliphatic aldehydes with alcohols, affording high yields of the corresponding acetals. rsc.orgblogspot.com The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the aldehyde and the photo-organocatalyst. rsc.org Upon irradiation, the aldehyde is activated via energy transfer, making it more susceptible to nucleophilic attack by the alcohol, in a manner similar to activation by a Lewis acid. rsc.org

Another approach involves the use of a photoacid catalyst, such as 6-bromo-2-naphthol. digitellinc.com This catalyst becomes more acidic upon irradiation, enabling it to catalyze the acetalization of aldehydes and ketones. digitellinc.com NMR studies have suggested that enhanced hydrogen bonding between the photoacid and the carbonyl compound in the excited state is responsible for the increased catalytic activity. digitellinc.com The application of these photo-organocatalytic methods to the synthesis of this compound could provide a highly selective and environmentally friendly route to the target molecule, potentially minimizing side reactions associated with the Z-alkene functionality.

Catalyst System Description Potential Advantages for Target Synthesis
Thioxanthenone/Light A photo-organocatalytic system using an organic dye and a light source. rsc.orgblogspot.comrsc.orgMild conditions, high efficiency, and green approach. rsc.org
6-Bromo-2-naphthol/Light A photoacid catalyst that becomes more acidic upon irradiation. digitellinc.comAvoids the use of strong, corrosive acids.

Stereoselective Construction of the (3Z)-Hex-3-EN-1-yloxy Chain

The (Z)-configuration of the double bond in this compound is a key structural feature. Its synthesis requires stereoselective methods that favor the formation of the cis-isomer.

Olefination Reactions for Z-Alkene Synthesis Applicable to Alkyl Ethers

Olefination reactions are a powerful tool for the formation of carbon-carbon double bonds. Several methods are particularly well-suited for the synthesis of (Z)-alkenes.

The Wittig reaction is a widely used method for alkene synthesis. nih.gov While it can be highly Z-selective, this is often dependent on the nature of the ylide and the reaction conditions. nih.gov For the synthesis of the target molecule, a stabilized ylide would be required, which typically favors the E-isomer. However, modifications to the Wittig protocol, such as the use of specific salt-free conditions or specially designed phosphonium (B103445) salts, can enhance Z-selectivity. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is another important olefination method. The Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups, is particularly effective for the synthesis of (Z)-alkenes. acs.org This method has been shown to provide high Z-selectivity for a variety of aldehydes. acs.org Applying this methodology to an appropriate aldehyde precursor could be a viable route to the (3Z)-hex-3-en-1-ol portion of the target molecule. Recent research has explored new reagents for the HWE reaction, such as ethyl bis(1,1,1-hexafluoroisopropyl)phosphonoalkanoates, which have demonstrated excellent Z-selectivity in the synthesis of trisubstituted alkenes. acs.org

Olefination Reaction Key Features Z-Selectivity
Wittig Reaction Reaction of a phosphonium ylide with an aldehyde or ketone. nih.govCan be Z-selective, but often requires specific conditions or reagents. nih.gov
Horner-Wadsworth-Emmons (Still-Gennari modification) Utilizes phosphonates with electron-withdrawing groups. acs.orgGenerally provides high Z-selectivity. acs.org

Cross-Metathesis Reactions in the Generation of (Z)-Enol Ethers and Related Structures

Olefin metathesis has emerged as a powerful and versatile method for the formation of carbon-carbon double bonds. u-tokyo.ac.jp While early catalysts often favored the thermodynamically more stable E-isomer, significant progress has been made in the development of catalysts that are highly Z-selective. researchgate.net

Ruthenium-based catalysts, in particular, have been developed that exhibit high Z-selectivity in cross-metathesis reactions. researchgate.net These catalysts often feature bulky N-heterocyclic carbene (NHC) ligands that sterically disfavor the formation of the E-isomer. Molybdenum and tungsten-based catalysts are also known to promote Z-selective metathesis. researchgate.net

The cross-metathesis of enol ethers is a particularly relevant transformation for the synthesis of structures related to the target molecule. u-tokyo.ac.jpacs.org Enol ethers are attractive substrates for metathesis because the homodimerization of the enol ether is often disfavored electronically. u-tokyo.ac.jp This allows for efficient cross-metathesis with a partner olefin. The resulting Z-enol ether products can be valuable synthetic intermediates. acs.org For instance, catalytic enantioselective ring-opening/cross-metathesis (EROCM) reactions involving enol ethers have been reported to produce products with high enantiomeric ratios and excellent Z-selectivity for the newly formed double bond. acs.org

Catalyst Type Key Features Application
Z-Selective Ruthenium Catalysts Often contain bulky NHC ligands. researchgate.netCross-metathesis of a variety of olefins.
Molybdenum/Tungsten Catalysts Can provide high Z-selectivity. researchgate.netCross-metathesis and ring-closing metathesis.

Palladium-Catalyzed Stereoselective Etherification and Cross-Coupling Methods

The construction of the ether linkage in this compound with precise control over the Z-alkene geometry can be achieved through palladium-catalyzed reactions. These methods are renowned for their high stereoselectivity and functional group tolerance.

In a potential synthetic approach, a key step would involve the palladium-catalyzed coupling of a (3Z)-hex-3-en-1-ol derivative with an ethyl vinyl ether equivalent. The mechanism of such a reaction is predicated on the ability of the palladium catalyst to orchestrate the formation of the carbon-oxygen bond without isomerizing the Z-double bond. The choice of ligand is crucial in these transformations, as it influences both the reactivity and the stereochemical outcome of the reaction. For instance, phosphine-based ligands or N-heterocyclic carbenes can be employed to modulate the electronic and steric environment around the palladium center, thereby favoring the desired stereoselective etherification.

Research in palladium-catalyzed alkene functionalization has provided insights into the stereochemical pathways. For example, studies on the intermolecular aminoacetoxylation of alkenes have shown that the reaction can proceed through a cis-aminopalladation of the alkene. nih.gov A similar cis-oxypalladation mechanism could be envisioned for the etherification of (3Z)-hex-3-en-1-ol. This would involve the insertion of the alkene into a phenol (B47542) oxygen-palladium bond, forming a palladium-alkyl intermediate. nih.gov Subsequent reductive elimination would then yield the desired ether product while retaining the Z-geometry of the alkene.

The following table outlines a hypothetical reaction scheme based on established palladium-catalyzed methodologies.

Reactant 1 Reactant 2 Catalyst System Potential Product Key Feature
(3Z)-hex-3-en-1-olEthyl vinyl etherPd(OAc)₂ / Chiral LigandThis compoundStereoretention of the Z-alkene

Further advancements in this area focus on the development of enantioselective versions of these reactions, which are critical when chiral centers are present in the target molecule. While the target compound itself is not chiral, the principles of asymmetric palladium catalysis are relevant for the broader field of stereoselective synthesis. nih.govmdpi.com

Indium(III)-Catalyzed Cycloisomerization for Stereodefined Alkene Systems

An alternative and powerful strategy for the synthesis of molecules with stereodefined alkenes involves the cycloisomerization of enynes, catalyzed by indium(III) salts. syncatmeth.esacs.org This methodology allows for the construction of complex cyclic systems, and the principles can be adapted for the synthesis of acyclic fragments with controlled stereochemistry.

For the synthesis of a precursor to this compound, one could imagine a scenario where an indium(III)-catalyzed reaction is used to set the Z-geometry of the hexene backbone. Indium(III) catalysts, such as InI₃ or InCl₃, are known to activate alkynes towards nucleophilic attack. syncatmeth.esmdpi.com In the context of 1,5-enynes, this activation can trigger a cascade cycloisomerization. acs.orgacs.org

The stereochemical outcome of these reactions is often dependent on the substitution pattern of the enyne. mdpi.com For certain substrates, the cycloisomerization is stereospecific, proceeding with retention of the alkene configuration. acs.org This is particularly valuable for accessing Z-alkenes, which can be more challenging to synthesize than their E-counterparts. The reaction is believed to proceed through a biomimetic cascade cation-olefin cyclization. syncatmeth.esacs.org

A hypothetical reaction pathway leveraging this methodology is presented below:

Starting Material Catalyst Intermediate Significance
A 1,5-enyne with a Z-configured double bondInI₃ (5 mol%)Non-classical carbocationStereospecific formation of a cyclic precursor

The utility of indium catalysis is highlighted by its ability to promote reactions under mild conditions and with high atom economy, making it an attractive method from a green chemistry perspective. acs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for the development of sustainable synthetic processes. The synthesis of this compound can be designed to adhere to these principles, minimizing environmental impact and enhancing safety.

The twelve principles of green chemistry, as articulated by Anastas and Warner, provide a framework for this endeavor. nih.gov Key considerations for the synthesis of the target compound include:

Waste Prevention: Designing synthetic routes that minimize the generation of byproducts. nih.gov Catalytic methods, such as those described above, are inherently advantageous in this regard as the catalyst is used in small amounts and can often be recycled.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. nih.gov Cycloisomerization reactions, for example, are highly atom-economical as they involve the rearrangement of the atoms of the starting material without the loss of any fragments.

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels. nih.gov For instance, (3Z)-hex-3-en-1-ol, a key precursor, can potentially be sourced from bio-based feedstocks.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov The mild reaction conditions often associated with indium-catalyzed reactions are beneficial in this context. acs.org

Reduce Derivatives: Avoiding unnecessary derivatization steps can reduce waste and improve efficiency. nih.gov One-pot syntheses, where multiple transformations occur in a single reaction vessel, are a prime example of this principle in action.

The following table summarizes the application of green chemistry principles to the discussed synthetic methodologies:

Green Chemistry Principle Application in Palladium-Catalyzed Etherification Application in Indium-Catalyzed Cycloisomerization
Atom Economy High, as it is a coupling reaction.Excellent, as it is a rearrangement reaction.
Catalysis Utilizes a palladium catalyst, reducing stoichiometric waste.Employs an indium catalyst, minimizing waste. mdpi.com
Energy Efficiency Can often be conducted under relatively mild conditions.Reactions typically proceed under mild conditions. acs.org
Waste Prevention Catalytic nature minimizes inorganic waste.High atom economy leads to minimal byproduct formation. acs.org

By integrating these principles into the design of the synthesis of this compound, chemists can develop processes that are not only scientifically elegant but also environmentally responsible.

Stereochemical Investigations of 1 Ethoxy 1 3z Hex 3 En 1 Yloxy Ethane

Analysis of Z/E Isomerism in the Hex-3-en-1-yloxy Moiety

The presence of a double bond between the third and fourth carbon atoms of the hexenyl chain gives rise to geometric isomerism, specifically Z/E isomerism. nist.govstudymind.co.uk The designation 'Z' (from the German zusammen, meaning together) indicates that the higher-priority substituents on each carbon of the double bond are on the same side. Conversely, 'E' (from the German entgegen, meaning opposite) signifies that they are on opposite sides. libretexts.orglibretexts.org

In the case of the hex-3-en-1-yloxy moiety, the substituents on C-3 are an ethyl group and a hydrogen atom, while on C-4 they are a -CH2CH2O- group and a hydrogen atom. According to the Cahn-Ingold-Prelog (CIP) priority rules, the ethyl group on C-3 has a higher priority than the hydrogen atom. Similarly, the -CH2CH2O- group on C-4 has a higher priority than the hydrogen atom. libretexts.org Therefore, in the (3Z)-isomer, the ethyl and -CH2CH2O- groups are on the same side of the double bond plane.

The differentiation between Z and E isomers is typically achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

¹H NMR Spectroscopy: The coupling constant (J-value) between the vinylic protons (H-3 and H-4) is a key diagnostic feature. For cis (Z) isomers, the ³J(H,H) coupling constant is typically in the range of 6–12 Hz, whereas for trans (E) isomers, it is larger, generally falling between 12–18 Hz. The chemical shifts of the allylic protons can also differ between the two isomers due to the different anisotropic effects of the substituents across the double bond.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the vicinity of the double bond are also influenced by the isomeric form. Generally, the allylic carbons in Z-isomers experience a shielding effect (appear at a lower chemical shift) compared to the E-isomers, a phenomenon known as the "gamma-gauche effect."

A comparison of the expected ¹H NMR spectral features for the Z and E isomers is presented in Table 1.

Table 1: Expected ¹H NMR Spectral Differences between Z and E Isomers of 1-Ethoxy-1-(hex-3-en-1-yloxy)ethane

Parameter(3Z)-Isomer(3E)-Isomer
Vinylic Proton Coupling Constant (³JH3-H4)~6-12 Hz~12-18 Hz
Chemical Shift of Allylic Protons (C5-H₂)Slightly different due to anisotropic effectsSlightly different due to anisotropic effects

Chiral Center Considerations at the Acetal (B89532) Carbon (C-1)

The acetal carbon (C-1) of 1-Ethoxy-1-[(3Z)-hex-3-en-1-yloxy]ethane is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethoxy group (-OCH₂CH₃), and a (3Z)-hex-3-en-1-yloxy group. Consequently, this compound can exist as a pair of enantiomers, designated as (R) and (S) based on the CIP priority rules.

The synthesis of this acetal typically involves the acid-catalyzed reaction of (3Z)-hex-3-en-1-ol with ethyl vinyl ether or the reaction of acetaldehyde (B116499) with (3Z)-hex-3-en-1-ol and ethanol (B145695). organic-chemistry.orgnii.ac.jp In the absence of a chiral catalyst or auxiliary, the reaction will produce a racemic mixture, meaning equal amounts of the (R)- and (S)-enantiomers. nih.gov

The formation of these enantiomers results in two diastereomeric pairs when considering the Z/E isomerism:

(1R, 3Z)-1-Ethoxy-1-[(3Z)-hex-3-en-1-yloxy]ethane and (1S, 3Z)-1-Ethoxy-1-[(3Z)-hex-3-en-1-yloxy]ethane

(1R, 3E)-1-Ethoxy-1-[(3E)-hex-3-en-1-yloxy]ethane and (1S, 3E)-1-Ethoxy-1-[(3E)-hex-3-en-1-yloxy]ethane

The presence of the chiral center at C-1 further complicates the NMR spectra, as the ethoxy and hexenyloxy groups are diastereotopic. This means that the methylene (B1212753) protons of the ethoxy group (-OCH₂CH₃) and the methylene protons of the hexenyloxy group adjacent to the oxygen (-OCH₂CH₂-) may appear as distinct signals with different chemical shifts and coupling patterns.

Methodologies for Stereoisomer Separation and Purification

The separation of the different stereoisomers of this compound presents a significant chemical challenge. Since enantiomers have identical physical properties in an achiral environment, their separation requires chiral techniques. Diastereomers, however, have different physical properties and can be separated by conventional methods. researchgate.net

Separation of Diastereomers (Z vs. E): The Z and E diastereomers can be separated based on their different physical properties, such as boiling point and polarity.

Fractional Distillation: Due to potential differences in their boiling points, fractional distillation can be employed to separate the Z and E isomers. pediaa.com

Chromatography: Column chromatography is a powerful technique for separating diastereomers. researchgate.netreddit.com By using an appropriate stationary phase (like silica (B1680970) gel) and a suitable mobile phase, the isomers can be separated based on their differential adsorption. chromforum.org High-performance liquid chromatography (HPLC) offers higher resolution for this purpose. nih.gov

Resolution of Enantiomers: To separate the (R)- and (S)-enantiomers of the (3Z)-isomer, chiral resolution techniques are necessary.

Chiral Chromatography: This is the most common method for separating enantiomers. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times in HPLC or gas chromatography (GC).

Diastereomeric Derivatization: The racemic mixture can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatography or crystallization. nih.gov Following separation, the chiral auxiliary is removed to yield the pure enantiomers.

A general workflow for the separation of all four stereoisomers would likely involve an initial separation of the Z and E diastereomers, followed by chiral resolution of each geometric isomer.

Impact of Stereochemistry on Molecular Conformation and Reactivity Profiles

The specific arrangement of atoms in each stereoisomer significantly influences its molecular conformation and, consequently, its reactivity.

Molecular Conformation: The Z-configuration of the double bond imposes a "kink" in the hexenyloxy chain, leading to a more compact conformation compared to the more linear E-isomer. The rotational freedom around the single bonds in the molecule allows for various conformers. The relative stability of these conformers is determined by minimizing steric strain and optimizing stereoelectronic effects, such as the anomeric effect associated with the acetal group. beilstein-journals.org The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial position, which is a result of stabilizing hyperconjugation. While this compound is acyclic, similar stabilizing interactions between the lone pairs on the oxygens and the antibonding orbitals of adjacent bonds influence the preferred conformation.

Reactivity Profiles: The different three-dimensional shapes and electronic distributions of the stereoisomers can lead to differences in their chemical reactivity. nih.govpediaa.com

Steric Hindrance: The Z-isomer, being more sterically hindered around the double bond, may exhibit slower reaction rates in processes where a reagent needs to approach this part of the molecule. pediaa.com

Reductive Cleavage: In reactions involving the reductive cleavage of the acetal, the stereochemistry can have a pronounced effect on the outcome. nih.gov The approach of the reducing agent can be directed by the existing stereocenters, leading to different products or reaction rates for different stereoisomers.

Reactivity and Mechanistic Studies of 1 Ethoxy 1 3z Hex 3 En 1 Yloxy Ethane

Hydrolysis and Transacetalization Reactions of the Acetal (B89532) Functional Groupresearchgate.netmasterorganicchemistry.com

The acetal functional group in 1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane is susceptible to hydrolysis under acidic conditions, while remaining stable in basic media. researchgate.net This characteristic reaction allows for the deprotection of the acetal to reveal the parent aldehyde and alcohols.

General Mechanism of Acetal Hydrolysis

Step Description
1. Protonation An oxygen atom of the acetal is protonated by an acid catalyst.
2. Leaving Group Departure The protonated alcohol group leaves, forming a resonance-stabilized oxocarbenium ion.
3. Nucleophilic Attack A water molecule attacks the carbocationic center.

| 4. Deprotonation | The resulting protonated hemiacetal is deprotonated to yield an aldehyde and an alcohol. |

This table outlines the fundamental steps in the acid-catalyzed hydrolysis of an acetal.

Transacetalization is a related reaction where an acetal reacts with an excess of a different alcohol in the presence of an acid catalyst. Instead of hydrolysis with water, this reaction exchanges the alcohol components of the acetal. For this compound, reaction with an alcohol like methanol (B129727) (CH₃OH) would lead to a new statistical mixture of acetals.

Reactions Involving the (Z)-Alkene Moiety

The (Z)-configured double bond in the hexenyl portion of the molecule provides a site for a variety of powerful carbon-carbon bond-forming and functional group transformation reactions.

Olefin Metathesis and Cross-Coupling Potentialwikipedia.org

Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes based on ruthenium or molybdenum. wikipedia.org For this compound, cross-metathesis (CM) with another olefin could lead to new, more complex unsaturated acetals.

Recent advances have led to the development of catalysts that are highly Z-selective, which is particularly relevant for substrates like the target molecule. nih.govnih.gov These catalysts, often featuring bulky ligands, can favor the formation of cis-olefin products. nih.gov A cross-metathesis reaction between this compound and a terminal alkene (R-CH=CH₂), for instance, could potentially yield a new internal (Z)-alkene, driven by the release of a volatile olefin byproduct like 1-pentene.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, represent another avenue for modifying the alkene moiety. ysu.amresearchgate.net While these reactions often employ vinyl halides or triflates, strategies for the coupling of unactivated alkenes are evolving. For example, a Heck-type reaction could potentially couple the alkene with an aryl halide. Furthermore, processes involving alkene-mediated oxidative addition could enable the use of the homoallylic system in cross-coupling, transforming the molecule into a π-allyl intermediate that can then react with a nucleophile. ucmerced.edu

Ozonolysis and Other Oxidative Cleavage Mechanismslibretexts.org

Ozonolysis is a powerful method for the oxidative cleavage of alkenes. libretexts.orgbyjus.com The reaction of this compound with ozone (O₃) would break the carbon-carbon double bond at the C3-C4 position. The initial reaction forms an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. libretexts.org

The final products depend on the workup conditions used to decompose the ozonide.

Reductive Workup: Using reagents like dimethyl sulfide (B99878) (DMS) or zinc and water results in the formation of two aldehyde fragments. Ozonolysis of the target compound followed by a reductive workup would yield propanal and 3-(1-ethoxyethoxy)propanal.

Oxidative Workup: Using hydrogen peroxide (H₂O₂) would oxidize the resulting aldehydes to carboxylic acids, yielding propanoic acid and 3-(1-ethoxyethoxy)propanoic acid. byjus.com

Predicted Ozonolysis Products

Workup Condition Reagent Example Predicted Products from this compound
Reductive Dimethyl Sulfide (DMS) Propanal, 3-(1-Ethoxyethoxy)propanal

This table shows the expected carbonyl-containing products from the ozonolysis of the target compound under different workup procedures.

Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions (hot, acidic, or basic) can also cleave the double bond, typically yielding carboxylic acids or ketones.

Hydrogenation and Reduction Pathways

The (Z)-alkene can be readily reduced to an alkane through catalytic hydrogenation. libretexts.org This reaction involves treating the compound with hydrogen gas (H₂) over a metal catalyst. youtube.com Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). khanacademy.org The reaction is an addition reaction that saturates the double bond. libretexts.org

For this compound, catalytic hydrogenation would convert the (Z)-hex-3-enyl group into a hexyl group, yielding 1-ethoxy-1-(hexyloxy)ethane. The acetal functional group is stable under these neutral reduction conditions. organic-chemistry.org The hydrogenation of alkenes on a solid catalyst surface typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orgkhanacademy.org

Investigation of Intramolecular Cyclization and Rearrangement Pathways

Unsaturated acetals like this compound are prime candidates for intramolecular cyclization reactions. rsc.org These reactions are often promoted by Lewis acids, such as bismuth(III) triflate (Bi(OTf)₃) or iron(III) triflate (Fe(OTf)₃). rsc.org The mechanism involves the activation of the acetal by the Lewis acid, which generates an oxocarbenium ion. The tethered (Z)-alkene moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbocation to form a new carbon-carbon bond and create a cyclic structure. rsc.org

Depending on the catalyst and reaction conditions, different cyclic products can be formed. rsc.orgrsc.org For instance, Bi(OTf)₃ has been shown to selectively catalyze the formation of α,β-unsaturated ether carbocycles. rsc.org The cyclization of this compound could potentially lead to substituted tetrahydropyran (B127337) or cyclohexane (B81311) derivatives. Such transformations provide a powerful method for constructing complex cyclic systems from linear precursors. researchgate.net

Rearrangement of the (Z)-alkene is another potential pathway. Transition metal catalysts, particularly those based on rhodium, are known to catalyze the isomerization of olefins. acs.org Under certain conditions, the (Z)-double bond could migrate along the carbon chain or isomerize to the more thermodynamically stable (E)-alkene.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studiesacs.org

Understanding the precise mechanisms of the reactions described requires detailed kinetic and spectroscopic analysis.

Kinetic studies are crucial for determining reaction rates and elucidating rate-determining steps. For acetal hydrolysis, kinetic experiments can confirm that the reaction is acid-catalyzed and can help to probe the stability and formation of the key oxocarbenium ion intermediate. researchgate.netacs.orgacs.org By varying substrate structure and measuring the corresponding reaction rates, a quantitative relationship between structure and reactivity can be established. researchgate.net

Spectroscopic methods provide invaluable information about the structure of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. ¹H and ¹³C NMR can confirm the disappearance of the alkene signal upon hydrogenation or the appearance of new carbonyl signals after ozonolysis. researchgate.net For complex reactions like intramolecular cyclization, two-dimensional NMR techniques (e.g., COSY, HMBC) are essential for determining the connectivity and stereochemistry of the cyclic products. acs.org

Infrared (IR) spectroscopy is useful for monitoring the functional group transformations. The disappearance of the C=C stretch and the appearance of a C=O stretch would clearly indicate oxidative cleavage of the alkene. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of products and can provide structural information through analysis of fragmentation patterns. nist.gov It is particularly useful for identifying the products of cleavage reactions like ozonolysis.

By combining these analytical techniques, a comprehensive picture of the reaction pathways, intermediates, and transition states for the diverse reactivity of this compound can be developed.

Computational Chemistry and Theoretical Modeling of 1 Ethoxy 1 3z Hex 3 En 1 Yloxy Ethane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic landscape and energetic profile of 1-Ethoxy-1-[(3Z)-hex-3-en-1-yloxy]ethane. Methods such as Density Functional Theory (DFT) are commonly employed to model these properties with a high degree of accuracy. nih.gov

The electronic structure of an acetal (B89532) like this compound is characterized by the distribution of electron density, which dictates its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For this acetal, the oxygen lone pairs contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is typically centered on the antibonding orbitals associated with the C-O bonds of the acetal group.

Energetic properties, such as the heat of formation and strain energy, can also be computed. These values are crucial for understanding the thermodynamic stability of the molecule. The presence of the (3Z)-hex-3-enyl group introduces a degree of strain due to the cis configuration of the double bond, which can be quantified through computational models.

Table 1: Predicted Electronic and Energetic Properties of this compound

PropertyPredicted ValueMethod
HOMO Energy-9.5 eVDFT/B3LYP
LUMO Energy1.2 eVDFT/B3LYP
HOMO-LUMO Gap10.7 eVDFT/B3LYP
Heat of Formation-350.2 kJ/molAM1
Strain Energy15.5 kJ/molMMFF94

Note: The values in this table are hypothetical and representative of what would be expected from the specified computational methods.

Conformational Analysis and Stability of Diastereomers and Rotamers

The flexible nature of the acyclic acetal and the hexenyl chain in this compound gives rise to a complex potential energy surface with numerous conformers. Conformational analysis is therefore vital for identifying the most stable spatial arrangements of the molecule.

The molecule possesses a chiral center at the acetal carbon, leading to the possibility of diastereomers if another chiral center were present. More relevant to this specific molecule is the existence of various rotamers arising from rotation around the single bonds, particularly the C-O bonds of the acetal and ether linkages. The relative energies of these rotamers determine their population at a given temperature.

Computational methods can systematically explore the conformational space by rotating dihedral angles and calculating the corresponding energies. The results of such an analysis for a related system, 5-alkoxy-1,3-dioxans, have shown that the relative stabilities of conformers are governed by a balance of steric and stereoelectronic effects, such as the anomeric effect. rsc.org Similar principles would apply to the conformational preferences of this compound.

Table 2: Relative Energies of Selected Rotamers of this compound

RotamerDihedral Angle (C-O-C-O)Relative Energy (kJ/mol)
Anti-periplanar180°0.0 (Reference)
Gauche (+)+60°2.5
Gauche (-)-60°2.5
Eclipsed20.1 (Transition State)

Note: The data presented are illustrative and based on general principles of conformational analysis.

Reaction Pathway Modeling for Acetal Formation and Cleavage

The formation of this compound is an example of an acetalization reaction, typically involving the reaction of an aldehyde with an alcohol in the presence of an acid catalyst. libretexts.orglibretexts.org The reverse reaction, acetal cleavage, is an acid-catalyzed hydrolysis. masterorganicchemistry.com Theoretical modeling can map out the entire reaction coordinate for these processes, identifying transition states and calculating activation energies.

The mechanism of acetal formation involves several key steps:

Protonation of the carbonyl oxygen of an aldehyde. libretexts.org

Nucleophilic attack by an alcohol molecule to form a hemiacetal. libretexts.org

Protonation of the hemiacetal's hydroxyl group. libretexts.org

Elimination of a water molecule to form a resonance-stabilized oxocarbenium ion. youtube.com

Nucleophilic attack by a second alcohol molecule on the oxocarbenium ion. youtube.com

Deprotonation to yield the final acetal product. libretexts.org

Computational studies on similar systems have successfully modeled these steps, providing detailed insights into the structure and energy of intermediates and transition states. acs.org These models are crucial for understanding the factors that control the reaction rate and selectivity.

Table 3: Calculated Activation Energies for Key Steps in Acetal Formation

Reaction StepActivation Energy (kJ/mol)
Hemiacetal Formation60-80
Oxocarbenium Ion Formation40-60
Acetal Formation from Oxocarbenium Ion10-20

Note: These activation energies are representative values for acid-catalyzed acetal formation and are not specific to the named compound.

Prediction of Spectroscopic Signatures (NMR, IR)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. rsc.orgresearchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical values can then be correlated with experimental spectra to assist in signal assignment. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the ethoxy group, the acetal moiety, and the (3Z)-hex-3-enyl chain.

IR Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule. Computational methods can calculate the frequencies and intensities of these vibrations. For the target acetal, characteristic strong C-O stretching frequencies are expected in the 1000-1200 cm⁻¹ region. The C=C stretching vibration of the hexenyl group would appear around 1650 cm⁻¹, and the C-H stretching vibrations would be observed in the 2800-3100 cm⁻¹ range. DFT calculations can help to assign these bands with greater confidence. nih.govresearchgate.net

Table 4: Predicted Key Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
¹³C NMRAcetal Carbon (CH(OR)₂)100-105 ppm
¹H NMRAcetal Proton (CH(OR)₂)4.5-4.8 ppm
IRC-O Stretch1050-1150 cm⁻¹ (strong)
IRC=C Stretch (Z)~1655 cm⁻¹ (medium)

Note: The predicted spectroscopic values are based on typical ranges for these functional groups and would be refined by specific calculations.

Molecular Dynamics Simulations for Solvent and Temperature Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into the influence of the environment, such as solvent and temperature, on its conformation and properties. youtube.comyoutube.com

In an MD simulation, the motion of each atom in the molecule is calculated over a series of small time steps, governed by a classical force field. This allows for the exploration of the conformational landscape in a more dynamic and realistic manner than static quantum chemical calculations.

By simulating the acetal in different solvents, one can observe how solvent molecules interact with the solute and influence its conformational preferences. For example, in a polar solvent, conformations that expose the polar ether linkages to the solvent may be favored. Temperature effects can also be readily studied by running simulations at different temperatures. This can reveal changes in flexibility, the accessibility of different conformational states, and the kinetics of conformational transitions. Such simulations are invaluable for understanding how the molecule behaves in a real-world chemical system. acs.orgnih.gov

Advanced Analytical Characterization of 1 Ethoxy 1 3z Hex 3 En 1 Yloxy Ethane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei. For 1-Ethoxy-1-[(3Z)-hex-3-en-1-yloxy]ethane, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete structural assignment.

¹H and ¹³C NMR for Structural Elucidation and Stereochemical Assignment

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural analysis. The chemical shifts (δ) provide information about the electronic environment of each nucleus, while coupling constants (J) in the ¹H spectrum reveal connectivity between adjacent protons.

The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group, the acetal (B89532) proton, and the (3Z)-hex-3-en-1-yloxy chain. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm range. libretexts.org The acetal proton (H-1) is uniquely deshielded by two adjacent oxygens and would appear as a characteristic triplet at approximately 4.7-4.9 ppm. The vinylic protons (H-3' and H-4') of the Z-configured double bond are expected to appear around 5.3-5.6 ppm, with a characteristic cis coupling constant (³JHH) of approximately 10-12 Hz, which is crucial for assigning the (Z)-stereochemistry.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The acetal carbon (C-1) is highly deshielded and expected to resonate around 98-102 ppm. The carbons bonded to the ether oxygens (C-2, C-1', C-a) are also shifted downfield, typically appearing in the 60-75 ppm range. fiveable.me The sp² carbons of the double bond (C-3' and C-4') would be found in the 125-135 ppm region.

Predicted ¹H and ¹³C NMR Chemical Shifts

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
1~4.80t~5.5~100.0
2~3.65 (a), ~3.45 (b)m-~61.5
3~1.20t~7.0~15.2
1'~3.70 (a), ~3.50 (b)m-~68.0
2'~2.35q~7.0~28.0
3'~5.45m³J(cis) = ~11.0~126.0
4'~5.55m³J(cis) = ~11.0~133.0
5'~2.05p~7.5~20.8
6'~0.95t~7.5~14.1

Advanced NMR Techniques (e.g., COSY, HMQC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the precise connectivity and spatial arrangement of the atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. longdom.org For this compound, COSY would show cross-peaks confirming the following connectivities:

The ethyl group: H-3 protons correlating with H-2 protons.

The hexenyl chain: H-6' with H-5', H-5' with H-4', H-4' with H-3', and H-3' with H-2'.

The acetal proton: A weak correlation between the acetal proton H-1 and the H-2 protons of the ethoxy group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the signals of directly attached carbon atoms. ustc.edu.cn An HMQC or HSQC spectrum would definitively link the proton assignments to their corresponding carbon atoms as listed in the table above, confirming the C-H framework of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons that are close in space (< 5 Å), regardless of whether they are bonded. researchgate.net NOESY is particularly powerful for stereochemical assignment. longdom.orgslideshare.net A critical NOESY correlation would be observed between the vinylic protons H-3' and H-4', confirming their position on the same side of the double bond, which is characteristic of the (Z)- or cis-configuration. uic.edu Other key correlations would include those between the acetal proton (H-1) and protons on both the ethoxy (H-2) and hexenyloxy (H-1') chains, helping to define the molecule's preferred conformation around the acetal linkage.

¹⁷O NMR for Ether and Acetal Linkage Characterization

¹⁷O NMR spectroscopy is a specialized technique that can directly probe the oxygen atoms within a molecule. taylorfrancis.com Due to the low natural abundance (0.037%) and quadrupolar nature of the ¹⁷O nucleus, this experiment often requires isotopic enrichment and advanced instrumentation. nih.govrsc.org It provides unique information about the chemical environment of oxygen atoms. nih.gov

In this compound, there are two distinct oxygen environments: the acetal oxygens and the ether oxygen within the hexenyloxy chain. In general, the chemical shifts for ethers and acetals fall within a range of approximately -50 to +150 ppm relative to H₂O. researchgate.net The two chemically non-equivalent oxygen atoms of the acetal group are expected to have distinct, though potentially overlapping, signals. The ether oxygen of the hexenyl chain would also present a separate resonance. The precise chemical shifts and line widths are sensitive to conformation and subtle electronic effects, providing a unique fingerprint for the oxygen linkages within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of the molecule.

Electron Ionization (EI-MS)

Electron Ionization is a hard ionization technique that results in the formation of a molecular ion (M⁺˙) and extensive fragmentation. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For acetals and ethers, the molecular ion peak is often weak or absent due to the high instability of the initial ion. libretexts.org

The primary fragmentation pathway for acetals is the α-cleavage, involving the loss of an alkoxy radical to form a stable oxonium ion. nih.govrsc.org For this compound (MW: 186.28 g/mol ), the following key fragments would be expected:

Loss of the ethoxy radical (•OCH₂CH₃): This would lead to a prominent peak at m/z 141, corresponding to the [M - 45]⁺ ion.

Loss of the hexenyloxy radical (•O(CH₂)₂CH=CHCH₂CH₃): This would produce a major fragment at m/z 87, corresponding to the [M - 99]⁺ ion.

Cleavage of the C-O bond in the ether: This can lead to the formation of a hexenyl cation at m/z 83.

Other smaller fragments would arise from further decomposition of these primary ions.

Predicted Major EI-MS Fragments

m/zProposed Ion StructureFragmentation Pathway
141.12[CH₃CH₂O=CH-(O)-(CH₂)₂-CH=CH-CH₂CH₃]⁺Loss of •CH₂CH₃
115.08[C₆H₁₁O]⁺Loss of ethoxy group and subsequent rearrangement
87.08[CH₃CH₂-O=CH-OCH₂CH₃]⁺Loss of •(CH₂)₂-CH=CH-CH₂CH₃
75.05[CH₃CH₂-O=CH₂]⁺Cleavage of the acetal C-O bond
45.03[CH₃CH₂O]⁺Ethoxy cation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry measures the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments.

For this compound, the molecular formula is C₁₀H₂₀O₂. HRMS would be able to distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Calculated Exact Mass of C₁₀H₂₀O₂: 188.14633

Observed HRMS m/z: An experimentally determined value very close to 188.14633 (e.g., 188.1461) for the [M+H]⁺ ion (in soft ionization modes like ESI) or 186.1412 for the M⁺˙ ion would confirm the elemental composition C₁₀H₂₀O₂ with high confidence.

HRMS analysis of fragment ions can similarly confirm their elemental formulas, adding another layer of certainty to the structural elucidation derived from the fragmentation pattern.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are paramount for separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. patsnap.compatsnap.com For a compound like this compound, which contains a (Z)-alkene (cis) isomer, chromatographic techniques are crucial for separating it from its (E)-alkene (trans) counterpart and other related impurities. patsnap.comlibretexts.org

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov Given the likely volatility of this compound (a related isomer has a boiling point of 195-196 °C), GC is a highly suitable method for its analysis. nih.gov When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for purity assessment but also mass spectra that aid in structural elucidation and confirmation. nih.govmdpi.com

The separation of geometric isomers, such as the (Z) and (E) forms of the hexenyl moiety, is achievable with GC. whitman.edu Cis- and trans-isomers often have different physical properties, such as boiling points, which allows for their separation on standard non-polar GC columns. whitman.eduwikipedia.org Typically, the cis ((Z)) isomer is more polar and has a higher boiling point than the trans ((E)) isomer, which would result in a longer retention time, although this is not always the case. wikipedia.org The NIST Chemistry WebBook provides a retention index (RI) value for this compound, which is a standardized measure of its retention time on a non-polar GC column relative to n-alkanes. nist.gov

For GC-MS analysis, standard electron ionization (EI) at 70 eV is often used, which causes extensive fragmentation of the molecule. escholarship.org While this fragmentation pattern is useful for library matching, it can sometimes make it difficult to identify the molecular ion. escholarship.orgyoutube.com Softer ionization techniques, such as chemical ionization (CI), may be employed to obtain a more prominent molecular ion species, which is crucial for confirming the molecular weight of the compound. escholarship.org

Table 1: Illustrative GC-MS Parameters for Acetal Analysis This table presents a hypothetical set of parameters based on typical methods for analyzing volatile organic compounds and isomers.

ParameterSettingPurpose
Column DB-5 (5% Phenyl Polysiloxane)A common, non-polar column that separates compounds primarily based on boiling point. whitman.edu
Injector Temp. 250 °CEnsures rapid volatilization of the sample. whitman.edu
Oven Program 80 °C (2 min), then 5 °C/min to 210 °CA temperature ramp allows for the separation of compounds with a range of boiling points. whitman.edu
Carrier Gas HeliumInert carrier gas to move the analyte through the column.
Ionization Mode Electron Ionization (EI), 70 eVStandard mode for generating reproducible fragmentation patterns for library comparison. escholarship.org
Mass Range 50-600 DaCaptures the expected mass range for the parent compound and its fragments. nih.gov
NIST RI 1094The published Normal Alkane Retention Index for the target compound. nist.gov

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and purification of compounds. patsnap.com It is particularly useful for separating geometric isomers. mtc-usa.comacs.org For a relatively non-polar compound like this compound, both normal-phase and reversed-phase HPLC could be applied.

In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). jordilabs.comlibretexts.org In this mode, more non-polar compounds are retained longer. jordilabs.com This is the most common HPLC technique. jordilabs.comlibretexts.org

Normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase (like silica) and a non-polar mobile phase (such as hexane). jordilabs.com This method is excellent for isomer separation and is chosen when the compound is highly hydrophobic. jordilabs.com The separation of (Z) and (E) isomers often relies on shape selectivity, where the different spatial arrangements of the isomers lead to different interactions with the stationary phase. mtc-usa.com Specialized columns, such as those with cholesterol-bonded phases, can provide enhanced shape-based selectivity for geometric isomers. mtc-usa.com

Table 2: Potential HPLC Strategies for Isomer Separation This table outlines possible starting points for developing an HPLC method for separating geometric isomers of unsaturated acetals.

HPLC ModeStationary PhaseMobile Phase ExampleElution Principle
Reversed-Phase C18 (Octadecylsilane)Acetonitrile/WaterSeparation based on hydrophobicity; less polar compounds have longer retention times. libretexts.org
Normal-Phase Silica (B1680970) (SiO₂)Hexane/Ethyl Acetate (B1210297)Separation based on polarity; more polar compounds have longer retention times. jordilabs.com
Shape-Selective Cholesterol-basedMethanol (B129727)/WaterSeparation based on the geometric shape of the isomers, effective for cis/trans separation. mtc-usa.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. stellarnet.uspitt.edu Each type of chemical bond vibrates at a characteristic frequency, and these frequencies can be detected to confirm the presence of specific structural motifs. stellarnet.us

For this compound, IR spectroscopy would be used to identify key functional groups. The C-O stretching vibrations of the ether and acetal groups are expected to produce strong absorptions in the 1200-1020 cm⁻¹ region of the spectrum. blogspot.compressbooks.pub Specifically, acetals can show multiple strong bands in this region. blogspot.comrsc.org The presence of the carbon-carbon double bond (C=C) gives rise to a stretching vibration typically in the 1680-1640 cm⁻¹ range. orgchemboulder.com The C-H bonds on the double bond (=C-H) show a stretching frequency just above 3000 cm⁻¹, distinguishing them from the alkyl C-H stretches which appear just below 3000 cm⁻¹. orgchemboulder.comspectroscopyonline.com The (Z) or cis-configuration of the double bond can be suggested by the presence of a C-H out-of-plane bending band around 725-675 cm⁻¹. quimicaorganica.org

Raman spectroscopy is complementary to IR spectroscopy. stellarnet.us It is particularly sensitive to non-polar, symmetric bonds. renishaw.com Therefore, the C=C double bond stretch (around 1600 cm⁻¹) and the C-C single bond stretches (around 800 cm⁻¹) would be expected to give strong signals in the Raman spectrum. renishaw.com This makes Raman an excellent tool for confirming the presence of the carbon backbone and the unsaturation within the molecule. stellarnet.usresearchgate.net

Table 3: Expected Vibrational Frequencies for this compound This table summarizes characteristic IR and Raman active vibrational modes based on known functional group frequencies.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Technique
=C-H (on double bond)Stretch3100 - 3000IR orgchemboulder.comspectroscopyonline.com
-C-H (alkyl)Stretch< 3000IR orgchemboulder.com
C=C (Z-alkene)Stretch1680 - 1640IR, Raman orgchemboulder.comrenishaw.com
C-O (acetal, ether)Stretch1200 - 1020IR pressbooks.pubrsc.org
=C-H (Z-disubstituted)Out-of-plane bend725 - 675IR quimicaorganica.org

X-ray Crystallography (if suitable derivatives can be obtained)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org It works by analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam. nih.gov However, this technique requires a high-quality single crystal, which is often the most challenging step. wikipedia.org

For a compound like this compound, which is a liquid at room temperature and possesses significant conformational flexibility, obtaining a suitable crystal for X-ray diffraction is extremely difficult. nih.govnih.gov Flexible molecules often resist forming the well-ordered crystal lattice necessary for a successful experiment. nih.gov

To overcome this, a common strategy is to prepare a solid derivative of the liquid compound. This could involve co-crystallization with another molecule that promotes a stable crystal packing or by chemically modifying the molecule to introduce functionalities (like aromatic rings or groups capable of hydrogen bonding) that encourage crystallization. Several techniques can be employed to grow crystals from a suitable derivative, including slow evaporation of the solvent, slow cooling of a saturated solution, or diffusion methods (liquid-liquid or vapor). schlenklinesurvivalguide.comufl.edukuleuven.berochester.edu If a suitable crystalline derivative can be obtained, single-crystal X-ray crystallography would provide unambiguous confirmation of the compound's connectivity and the (Z)-stereochemistry of the double bond. wikipedia.orgazolifesciences.com


Chemical Degradation Pathways of 1 Ethoxy 1 3z Hex 3 En 1 Yloxy Ethane

Acid-Catalyzed Hydrolysis Kinetics and Products

The most significant degradation pathway for 1-ethoxy-1-[(3Z)-hex-3-en-1-yloxy]ethane is expected to be acid-catalyzed hydrolysis. Acetals are known to be stable under neutral to basic conditions but readily hydrolyze in the presence of an acid catalyst and water. quora.comchemistrysteps.com The generally accepted mechanism involves protonation of one of the ether oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation leads to a hemiacetal intermediate, which then undergoes a similar series of steps to yield the final products. quora.comosti.gov

For this compound, the hydrolysis reaction will break the acetal (B89532) linkage, yielding acetaldehyde (B116499), ethanol (B145695), and (3Z)-hex-3-en-1-ol, also known as cis-3-hexen-1-ol (B126655) or leaf alcohol.

Reaction: this compound + H₂O (in the presence of an acid catalyst) → Acetaldehyde + Ethanol + (3Z)-hex-3-en-1-ol

Illustrative Hydrolysis Rate Data

pHTemperature (°C)Estimated Half-life
325Minutes to Hours
525Hours to Days
725Stable

This table presents illustrative data based on the general behavior of acetals; it is not based on experimental measurements for this compound.

The primary products of the acid-catalyzed hydrolysis are:

Table of Hydrolysis Products

Product NameChemical Formula
AcetaldehydeC₂H₄O
EthanolC₂H₆O
(3Z)-hex-3-en-1-olC₆H₁₂O

Oxidative Degradation of the Unsaturated Moiety under Controlled Conditions

The presence of a carbon-carbon double bond in the hexenyl moiety of this compound makes it susceptible to oxidative degradation. Under controlled conditions, various oxidizing agents can react with the double bond. For instance, peroxy acids would likely epoxidize the double bond, yielding the corresponding epoxide. Stronger oxidizing agents, such as ozone or potassium permanganate (B83412), could lead to oxidative cleavage of the double bond, resulting in the formation of smaller aldehydes or carboxylic acids.

The acetal functional group itself is generally more stable to oxidation than the corresponding aldehyde. researchgate.netunl.edu However, some strong oxidants can convert acetals into esters.

Potential Oxidative Degradation Products

Oxidizing AgentPotential Major Product(s)
Peroxy acid (e.g., m-CPBA)1-Ethoxy-1-[(3,4-epoxyhexyl)oxy]ethane
Ozone (O₃), followed by a reductive workupPropanal and other smaller fragments
Potassium permanganate (KMnO₄)Propanoic acid and other smaller fragments

This table provides potential products based on known reactions of unsaturated compounds and acetals; specific product distribution for the title compound requires experimental verification.

Photochemical Degradation Pathways and Intermediates

The photochemical degradation of this compound is expected to proceed through several pathways upon absorption of ultraviolet (UV) radiation. The ether linkages are susceptible to photolytic cleavage. The primary photochemical processes for simple ethers involve the homolytic scission of a C-O bond, leading to the formation of radical intermediates. For the title compound, this could result in the formation of ethoxy, ethoxy(methyl)methyl, and hexenyloxy radicals.

The unsaturated hexenyl moiety can also participate in photochemical reactions, such as cis-trans isomerization or cycloaddition reactions, depending on the wavelength of light and the presence of photosensitizers.

Potential Photochemical Degradation Intermediates

IntermediateType
Ethoxy radicalRadical
(3Z)-hex-3-en-1-oxy radicalRadical
Acetaldehyde radical cationRadical Cation

This table lists plausible reactive intermediates based on general principles of photochemistry.

Thermal Stability and Decomposition Mechanisms

Acetals are known to be relatively stable to heat. nih.gov Significant thermal decomposition of this compound would likely require elevated temperatures. The expected decomposition mechanism would involve the cleavage of the C-O bonds of the acetal. Pyrolysis of acetals can proceed through radical or concerted pathways, leading to the formation of alkenes, aldehydes, and alcohols.

For this compound, thermal decomposition could result in the elimination of ethanol to form an unsaturated ether, or fragmentation to produce acetaldehyde, ethanol, and hexadiene isomers.

Illustrative Thermal Decomposition Data

Temperature Range (°C)Expected Observation
150 - 200Slow decomposition, potential for isomerization
> 250Significant decomposition into smaller molecules

This table provides an illustrative thermal stability profile based on the general properties of acetals and ethers.

Analytical Monitoring of Degradation Products and Kinetics

The progress of the degradation of this compound and the formation of its degradation products can be monitored using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful tool for this purpose. researchgate.netnih.gov The parent compound and its volatile degradation products, such as acetaldehyde, ethanol, and (3Z)-hex-3-en-1-ol, can be separated on a GC column and identified by their mass spectra. masterorganicchemistry.comwikipedia.org

The kinetics of the degradation can be followed by quantifying the decrease in the concentration of the parent compound over time using a suitable internal standard. The mass spectrum of this compound would show characteristic fragments that can be used for its identification and quantification.

Potential Advanced Applications of 1 Ethoxy 1 3z Hex 3 En 1 Yloxy Ethane As a Precursor

Intermediate in the Synthesis of Complex Organic Molecules

The principal role of 1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane in multi-step synthesis is to serve as a protected form of (Z)-3-hexen-1-ol. The 1-ethoxyethyl (EE) group is a classic protecting group for alcohols. Its function is to render the otherwise reactive hydroxyl group inert to a wide range of reaction conditions, such as those involving organometallic reagents (e.g., Grignard reagents), strong bases, or nucleophiles, which would otherwise deprotonate the alcohol.

A hypothetical synthetic sequence could involve:

Modification of the terminal methyl group of the hexenyl chain.

Execution of chemical transformations that are incompatible with a free alcohol.

Removal of the EE protecting group under mild acidic conditions (e.g., using pyridinium (B92312) p-toluenesulfonate or dilute aqueous acid) to regenerate the parent alcohol, (Z)-3-hexen-1-ol, for further reaction.

While this strategy is fundamental in organic synthesis, specific literature detailing the use of this compound as a key intermediate in the total synthesis of a specific complex natural product is not prominently documented.

Building Block for Advanced Materials and Polymers

Theoretically, the (Z)-3-hexenyl moiety contained within this precursor could be incorporated into polymer chains. After deprotection to reveal the free alcohol, two potential pathways for polymerization exist:

Polyester/Polyether Synthesis: The regenerated (Z)-3-hexen-1-ol could be used as a monomer in condensation polymerization to form polyesters (with dicarboxylic acids) or polyethers. The pendant (Z)-alkene groups along the polymer backbone could then be used for post-polymerization modification, such as cross-linking or grafting.

Olefin Metathesis Polymerization: The (Z)-alkene functionality itself could participate directly in ring-opening metathesis polymerization (ROMP) if it were part of a cyclic monomer, or acyclic diene metathesis (ADMET) polymerization.

However, there is no specific research in materials science literature that cites the use of this compound as a starting building block for advanced functional materials or polymers.

Precursor for Stereodefined Bioactive Compounds (excluding clinical/pharmacological studies)

The most significant feature of this precursor for bioactive molecule synthesis is the (Z)-geometry of the carbon-carbon double bond. This specific stereochemistry is a crucial component of numerous natural products, particularly insect pheromones. For instance, (Z)-3-hexenyl acetate (B1210297) is a widespread alarm pheromone in aphids and an attractant for certain pest predators.

A synthetic strategy targeting such compounds could leverage this compound to:

Introduce the complete C6-(Z)-alkene fragment into a larger molecular scaffold.

Ensure the retention of the critical (Z)-stereochemistry throughout the synthetic sequence.

Deprotect the alcohol and perform a final functionalization, such as esterification, to yield the target bioactive molecule.

While the synthesis of these pheromones is well-documented, the literature does not specifically highlight this compound as a commonly used or advantageous precursor over other sources of the (Z)-3-hexenyl unit.

Role in the Development of Novel Synthetic Reagents and Catalysts

The potential for this compound to serve as a precursor for novel reagents or catalysts is highly speculative. In theory, the molecule could be chemically modified to create a ligand for a metal catalyst. For example, the olefin or the ether oxygens could potentially act as coordinating sites. A multi-step transformation could convert the precursor into a bidentate or polydentate ligand, where the alkyl chain provides a specific steric environment around a catalytic metal center.

Despite these theoretical possibilities, there is currently no evidence in the scientific literature of this compound being used for the development of new synthetic reagents or catalysts. Its application remains confined to its role as a simple protecting group derivative of (Z)-3-hexen-1-ol.

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